molecular formula C21H14Cl2N2OS2 B2520429 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 477546-28-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2520429
CAS No.: 477546-28-4
M. Wt: 445.38
InChI Key: NVJNHABGSHZSPP-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with chlorine atoms, a thiazole ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with appropriate reagents to form the thiazole ring. The final step involves the acylation of the thiazole derivative with diphenylacetic acid or its derivatives under suitable conditions, such as the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .

Scientific Research Applications

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS2/c22-17-11-15(19(23)28-17)16-12-27-21(24-16)25-20(26)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJNHABGSHZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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